Comprehensive Technical Guide on DMT-Butyric Acid (CAS 150907-74-7): Properties, Linker Chemistry, and Solid-Phase Synthesis Applications
Comprehensive Technical Guide on DMT-Butyric Acid (CAS 150907-74-7): Properties, Linker Chemistry, and Solid-Phase Synthesis Applications
Executive Summary
Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- , commonly referred to as DMT-butyric acid , is a highly specialized bifunctional linker utilized in advanced solid-phase synthesis. Featuring a carboxylic acid moiety for robust amide or ester coupling and a 4,4'-dimethoxytrityl (DMT)-protected primary hydroxyl group, this compound serves as a critical 4-carbon spacer. It is extensively employed by researchers and drug development professionals in the synthesis of oligonucleotides, peptide-oligonucleotide conjugates, and the functionalization of microarray biochips. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic advantages, and field-proven, self-validating protocols.
Physicochemical Profiling
Understanding the baseline properties of DMT-butyric acid is essential for optimizing reaction conditions, particularly regarding solubility, steric profiling, and purification strategies.
| Property | Value |
| Chemical Name | Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- |
| Common Synonyms | 4-(4,4'-Dimethoxytrityloxy)butyric acid; DMT-butyric acid |
| CAS Registry Number | 150907-74-7 |
| Molecular Formula | C₂₅H₂₆O₅ |
| Molecular Weight | 406.47 g/mol |
| Topological Polar Surface Area (TPSA) | 65 Ų |
| LogP (Computed) | ~4.5 |
| Physical State | Solid (White to off-white powder) |
(Data sourced from[1] and [2])
Core Chemical Mechanisms
The utility of DMT-butyric acid relies on the synergistic function of its two terminal groups. As an Application Scientist, understanding the "why" behind these structural features is critical for troubleshooting synthesis workflows.
The DMT Protecting Group: Resonance and Acid Lability The 4,4'-dimethoxytrityl (DMT) group is the industry standard for transient hydroxyl protection in nucleic acid synthesis. The presence of two electron-donating methoxy groups on the phenyl rings provides exceptional resonance stabilization to the resulting trityl carbocation upon cleavage ([3]). This stabilization allows the DMT group to be removed under highly mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), ensuring that the growing polymer chain and other sensitive protecting groups remain intact ([4]). Furthermore, the sheer steric bulk of the DMT group prevents unwanted side reactions at the protected hydroxyl site during intermediate coupling steps.
The Butyric Acid Spacer: Steric Optimization The selection of a 4-carbon (butyric) chain over shorter aliphatic chains (like acetic or propionic acid) is a deliberate mechanistic choice. A 4-carbon spacer provides optimal spatial separation between the solid support matrix and the synthesis initiation site. This flexibility mitigates steric hindrance during the coupling of bulky phosphoramidites or amino acids. Additionally, it prevents intramolecular side-reactions, such as lactonization, which frequently plague shorter-chain linkers under activating conditions.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as a self-validating system . The successful coupling of the linker (Protocol 1) is directly and quantitatively validated by the colorimetric properties of the DMT cation released in the subsequent step (Protocol 2).
Protocol 1: Covalent Attachment to an Amine-Functionalized Solid Support
Objective: To attach DMT-butyric acid to an amine-functionalized Controlled Pore Glass (CPG) or polystyrene resin via a stable amide bond. Causality: HATU is selected as the coupling reagent because it rapidly converts the carboxylic acid into a highly reactive O-Atab ester. This ester is efficiently attacked by the solid support's primary amines, driving the reaction to completion while minimizing degradation.
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Preparation: Swell 100 mg of amine-functionalized resin in anhydrous N,N-Dimethylformamide (DMF) for 15 minutes to maximize surface area exposure.
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Activation: In a separate dry vial, dissolve 3 equivalents of DMT-butyric acid and 2.9 equivalents of HATU in minimal anhydrous DMF. Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to ensure complete formation of the active ester.
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Coupling: Transfer the activated mixture to the swollen resin. Agitate gently at room temperature for 2 hours.
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Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove all unreacted reagents. Dry thoroughly under a vacuum.
Protocol 2: Detritylation and Colorimetric Quantification (Self-Validation)
Objective: To remove the DMT protecting group, exposing the reactive hydroxyl group, and to quantify the exact loading efficiency of the linker. Causality: Acidic cleavage releases the DMT carbocation, which exhibits an intense orange color. By measuring its absorbance at 498 nm, the exact molar amount of attached linker can be calculated ([5]), validating the success of Protocol 1.
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Cleavage: Treat a precisely weighed aliquot (e.g., 5 mg) of the dried, functionalized resin with 3% Trichloroacetic Acid (TCA) in DCM.
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Collection: Collect the bright orange eluate in a volumetric flask. Repeat the TCA/DCM washes until the eluate is completely colorless, ensuring 100% deprotection.
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Dilution: Dilute the collected eluate to a known volume (e.g., 10 mL) using 0.1 M p-toluenesulfonic acid in acetonitrile. This specific acidic environment stabilizes the carbocation for accurate reading.
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Quantification: Measure the absorbance of the solution at 498 nm using a UV-Vis spectrophotometer.
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Calculation: Apply the Beer-Lambert law using the established molar extinction coefficient for the DMT cation (ε = 71,700 M⁻¹ cm⁻¹). Formula:Loading (µmol/g) = (Absorbance × Volume in mL × 1000) / (71,700 × Mass of resin in g)
Workflow Visualization
The following diagram illustrates the logical progression of the solid-phase attachment and the self-validating detritylation step.
Workflow of DMT-Butyric Acid solid-phase attachment and self-validating detritylation.
References
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PubChem . "Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- (CID 10692718)". National Center for Biotechnology Information.[Link]
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Grokipedia . "Dimethoxytrityl".[Link]
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ATDBio . "Solid-phase oligonucleotide synthesis". Nucleic Acids Book.[Link]
Sources
- 1. Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- | C25H26O5 | CID 10692718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]- [cymitquimica.com]
- 3. Dimethoxytrityl â Grokipedia [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. atdbio.com [atdbio.com]
